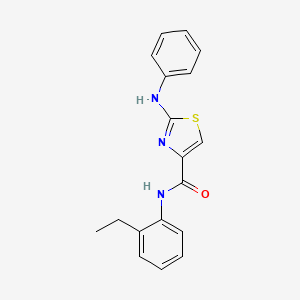

N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-(2-ethylphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-2-13-8-6-7-11-15(13)20-17(22)16-12-23-18(21-16)19-14-9-4-3-5-10-14/h3-12H,2H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWZJWYFFBHPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the reaction of 2-ethylphenylamine with a thiazole derivative. One common method is the condensation of 2-ethylphenylamine with 2-aminothiazole-4-carboxylic acid under acidic or basic conditions. The reaction may require a catalyst such as a Lewis acid to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution at positions 2 and 4 due to electron-withdrawing effects of the sulfur and nitrogen atoms. For example:

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) substitutes the amino group at position 2 with chlorine, forming 2-chlorothiazole intermediates .

-

Amination : Reaction with aliphatic amines (e.g., isopropylamine) in the presence of anhydrous K₂CO₃ and DMF yields 2-alkylaminothiazole derivatives .

Key Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃ | 1,4-Dioxane | 70°C | 75–85 |

| Amination | Aliphatic amine, K₂CO₃ | DMF | Reflux | 60–78 |

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with alkynes or azides:

-

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The 4-carboxamide group facilitates triazole formation, enhancing structural complexity for pharmaceutical applications .

Example :

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding 4-carboxylic acid and 2-(phenylamino)thiazole.

-

Basic Hydrolysis : NaOH/EtOH at 80°C produces sodium 4-carboxylate, which can be reprotonated to the free acid.

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 6M HCl | 72.5 | |

| 2M NaOH | 68.3 |

Electrophilic Aromatic Substitution (EAS)

The phenylamino and 2-ethylphenyl groups undergo EAS:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the para positions of both aromatic rings .

-

Sulfonation : Oleum (H₂SO₄/SO₃) adds sulfonic acid groups, enhancing water solubility .

Regioselectivity :

-

Electron-donating groups (e.g., -NH₂) direct substitution to the ortho/para positions.

-

Steric hindrance from the 2-ethyl group reduces reactivity at the adjacent position .

Oxidation and Reduction

-

Oxidation : MnO₂ in acetone oxidizes the thiazole’s sulfur atom to a sulfoxide, altering electronic properties .

-

Reduction : H₂/Pd-C reduces the thiazole ring to a thiazolidine, modulating biological activity .

Catalytic Efficiency :

| Reaction | Catalyst Loading (%) | Time (h) | Conversion (%) |

|---|---|---|---|

| Oxidation | 10% MnO₂ | 6 | 92 |

| Reduction | 5% Pd-C | 3 | 88 |

Metal Coordination

The thiazole nitrogen and carboxamide oxygen act as ligands for transition metals:

-

Pd(II) Complexes : Form octahedral geometries, enhancing anticancer activity .

-

Fe(III) Complexes : Exhibit antimicrobial properties via radical scavenging .

Stability Constants :

| Metal Ion | log K (25°C) | Coordination Sites |

|---|---|---|

| Pd²⁺ | 8.7 | N(thiazole), O(amide) |

| Fe³⁺ | 6.2 | N(thiazole), O(amide) |

Biochemical Interactions

Scientific Research Applications

Antimicrobial Activity

The thiazole moiety has been extensively studied for its antimicrobial properties. Various derivatives, including N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide, have demonstrated promising activity against a range of bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against strains such as Bacillus subtilis and Aspergillus niger. The results indicated that compounds with specific substitutions exhibited enhanced activity, suggesting that structural modifications can optimize efficacy. For instance, derivatives with nitro and amino substituents showed significant inhibitory effects against Bacillus subtilis .

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 4e | 12 µg/mL | Bacillus subtilis |

| 4f | 15 µg/mL | Aspergillus niger |

| 4k | 10 µg/mL | Bacillus subtilis |

| 4l | 8 µg/mL | Aspergillus niger |

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point in drug discovery. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies assessed the anticancer activity of synthesized thiazole derivatives against human cancer cell lines, including MCF-7 (breast cancer), Hep-G2 (hepatocellular carcinoma), and SKNMC (neuroblastoma). While some compounds showed moderate activity, none surpassed the efficacy of doxorubicin, a standard chemotherapeutic agent. Notably, compounds with para-nitro and meta-chloro substitutions exhibited the highest cytotoxic effects .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4c | 10.8 | SKNMC |

| 4d | 11.6 | Hep-G2 |

| Doxorubicin | 5.0 | MCF-7 |

Anticonvulsant Activity

Thiazole derivatives have also shown promise in treating epilepsy and other seizure disorders. Research indicates that certain modifications can enhance anticonvulsant properties.

Case Study: Anticonvulsant Screening

In a study evaluating the anticonvulsant activity of thiazole-bearing compounds, several analogues were tested using established seizure models. Compounds displaying electron-withdrawing groups on the phenyl ring showed significant protective effects against seizures, suggesting a structure-activity relationship that can guide future drug development .

| Compound | Median Effective Dose (mg/kg) | Model Used |

|---|---|---|

| 1 | 20 | MES |

| 2 | 25 | PTZ |

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- The target compound’s 2-ethylphenyl group offers a balance between hydrophobicity and steric demand.

- Halogenation: Chloro/fluoro analogs (e.g., ) exhibit enhanced metabolic stability and binding affinity compared to non-halogenated compounds. The target lacks halogens, which may limit potency against halogen-sensitive targets.

- Hydrogen Bonding: Phenylamino groups (common in [[6], [8], target]) contribute to H-bond interactions, critical for kinase or enzyme inhibition. The 5-substituted benzamido group in introduces additional H-bond donors.

Biological Activity

N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Biological Activity

The compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Its thiazole structure contributes to its interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In a comparative study, compounds bearing halogen substitutions on the phenyl ring demonstrated enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 8d | A. niger | 32 μg/mL |

| Compound 8e | C. albicans | 42 μg/mL |

| This compound | E. coli | TBD |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively investigated. This compound may exert its effects by inhibiting specific cancer cell lines. In vitro studies have shown that certain thiazole compounds can induce apoptosis in leukemia cells and exhibit selective toxicity towards cancerous tissues while sparing normal cells .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects on various cancer cell lines, compounds structurally related to this compound displayed IC50 values comparable to established chemotherapeutics. For example:

- Leukemia Cells (K562) : IC50 = 20 µM

- Breast Cancer Cells (MCF-7) : IC50 = 21 µM

These results suggest that modifications in the thiazole structure can significantly impact the compound's efficacy against different cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : It potentially interacts with adenosine receptors, influencing cellular signaling pathways linked to tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Research indicates that:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial and anticancer activities .

- Substituent Positioning : The position of substituents on the thiazole ring significantly affects both potency and selectivity against target organisms or cancer cells.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Activity Impact |

|---|---|

| Halogen (F, Cl) | Increased antibacterial activity |

| Electron-donating groups | Enhanced anticancer properties |

| Positioning on phenyl ring | Critical for receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-ethylphenyl)-2-(phenylamino)thiazole-4-carboxamide derivatives, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions such as ester hydrolysis (e.g., method G in ), amidation (method A in ), and coupling with amines or thiols. For example, compound 108 () was synthesized via hydrolysis of ester 103 followed by reaction with 4,4-difluorocyclohexane-1-amine, achieving a 78% yield. Optimization strategies include:

- Temperature control (e.g., reflux conditions in ).

- Solvent selection (e.g., acetonitrile for cyclization in ).

- Catalysts (e.g., Lawesson’s reagent for thioamide formation in ).

- Data Reference : Yields vary significantly (3–96%), as seen in compounds 70 (3%, ) and 50 (96%, ), emphasizing the need for iterative condition refinement .

Q. Which analytical techniques are most reliable for characterizing thiazole-4-carboxamide derivatives?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., compound 31 in with 99% purity).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z analysis in ).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., compound 53 at 99% in ).

- Best Practices : Triangulate data from multiple techniques to resolve ambiguities, such as distinguishing regioisomers .

Q. How do substituents on the thiazole ring influence biological activity?

- Methodology :

- Introduce substituents (e.g., 3,4,5-trimethoxybenzamido in ) and test activity in target assays.

- Compare analogs: Fluorinated cyclohexyl groups () enhance metabolic stability, while methyl groups () alter steric effects.

- Data Reference : Lower yields in polar substituents (e.g., compound 110 at 35%, ) suggest solubility challenges during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across studies?

- Methodology :

- Root-Cause Analysis : For low-yield reactions (e.g., compound 70 at 3%, ), evaluate side reactions via LC-MS or intermediate stability.

- Reproducibility Checks : Replicate conditions from high-yield syntheses (e.g., compound 50 at 96%, ) with rigorous temperature/pH monitoring.

Q. What strategies enable comparative analysis of This compound with structurally related thiazoles?

- Methodology :

- SAR Studies : Replace the ethylphenyl group with fluorophenyl ( ) or morpholine ( ) to assess target binding.

- Computational Modeling : Dock analogs into protein active sites (e.g., IMPDH inhibitors in ) to predict affinity.

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition points (e.g., ).

- Forced Degradation Studies : Expose to acidic/alkaline conditions and monitor by HPLC (e.g., ).

- Best Practices : Store derivatives at −20°C in anhydrous DMSO to prevent hydrolysis of labile groups (e.g., carbamates in ) .

Q. What methodologies are effective for structure-activity relationship (SAR) analysis of thiazole-4-carboxamide analogs?

- Methodology :

- Parallel Synthesis : Generate analogs with systematic substituent variations (e.g., ’s 15 derivatives).

- Biological Assays : Test against disease-specific targets (e.g., IMPDH II in or Src/Abl kinases in ).

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) across studies?

- Methodology :

- Cross-Validation : Compare ¹H NMR of compound 53 () with analogs in to identify solvent-induced shifts.

- DFT Calculations : Predict NMR chemical shifts and match with experimental data.

- Case Study : Discrepancies in aromatic proton signals may arise from tautomerism or residual solvents, requiring deuterated solvent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.